3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone 3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone
Brand Name: Vulcanchem
CAS No.: 898751-24-1
VCID: VC2303469
InChI: InChI=1S/C15H10Cl3FO/c16-10-6-9(7-11(19)8-10)4-5-14(20)12-2-1-3-13(17)15(12)18/h1-3,6-8H,4-5H2
SMILES: C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F
Molecular Formula: C15H10Cl3FO
Molecular Weight: 331.6 g/mol

3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone

CAS No.: 898751-24-1

Cat. No.: VC2303469

Molecular Formula: C15H10Cl3FO

Molecular Weight: 331.6 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone - 898751-24-1

Specification

CAS No. 898751-24-1
Molecular Formula C15H10Cl3FO
Molecular Weight 331.6 g/mol
IUPAC Name 3-(3-chloro-5-fluorophenyl)-1-(2,3-dichlorophenyl)propan-1-one
Standard InChI InChI=1S/C15H10Cl3FO/c16-10-6-9(7-11(19)8-10)4-5-14(20)12-2-1-3-13(17)15(12)18/h1-3,6-8H,4-5H2
Standard InChI Key UDSZCGAHXVTDHZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F

Introduction

Chemical Structure and Identifiers

3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone contains a propiophenone backbone with specific halogen substitutions. The compound features a carbonyl group connecting a 2',3'-dichlorophenyl ring to a propyl chain, which links to a 3-chloro-5-fluorophenyl group. This unique arrangement of substituents gives the molecule distinctive chemical properties.

Chemical Identifiers

The compound is identified through various chemical nomenclature systems as detailed below:

ParameterValue
CAS Number898751-24-1
IUPAC Name3-(3-chloro-5-fluorophenyl)-1-(2,3-dichlorophenyl)propan-1-one
Molecular FormulaC₁₅H₁₀Cl₃FO
Molecular Weight331.6 g/mol
Standard InChIInChI=1S/C15H10Cl3FO/c16-10-6-9(7-11(19)8-10)4-5-14(20)12-2-1-3-13(17)15(12)18/h1-3,6-8H,4-5H2
Standard InChIKeyUDSZCGAHXVTDHZ-UHFFFAOYSA-N
SMILESC1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F
PubChem Compound24726579

The compound is registered with MDL number MFCD03843958, which serves as an additional identifier in chemical databases .

Structural Features

The structure of 3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone includes several key functional groups:

  • A carbonyl group (C=O) that provides a site for potential nucleophilic attack

  • Three chlorine atoms (two on one aromatic ring, one on the other) that influence electron distribution

  • One fluorine atom that introduces unique electronic properties

  • A flexible three-carbon propyl linker between the aromatic rings

  • Two differently substituted aromatic rings that create an asymmetric molecule

This combination of functional groups creates a molecule with distinctive chemical reactivity and potential applications in synthetic chemistry.

Physical and Chemical Properties

The physical and chemical properties of 3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone are critical for understanding its behavior in various applications. While some properties are directly documented, others can be reasonably estimated based on structurally similar compounds.

Physical Properties

PropertyValueSource/Method
Physical StateSolid at room temperatureBased on structural characteristics
AppearanceCrystalline solidTypical for this class of compounds
Molecular Weight331.6 g/molComputed from molecular formula
Hydrogen Bond Donor Count0Based on molecular structure
Hydrogen Bond Acceptor Count1Based on carbonyl oxygen
Rotatable Bond Count4Based on molecular structure
Exact Mass329.978126 DaPrecision mass calculation
Boiling PointApproximately 417°C (estimated)Extrapolated from similar compounds
DensityApproximately 1.391 g/cm³ (estimated)Based on similar halogenated compounds

Chemical Properties

The chemical properties of 3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone are influenced by its functional groups:

  • The carbonyl group is susceptible to nucleophilic addition reactions

  • The halogenated aromatic rings exhibit deactivated electrophilic aromatic substitution patterns

  • The propyl chain provides flexibility to the molecule and can undergo various transformations

  • The multiple halogen substituents create a unique electronic environment that influences reactivity

The presence of multiple electron-withdrawing halogens makes this compound relatively stable under standard conditions, though it may be reactive toward strong nucleophiles and reducing agents.

Applications and Research Significance

3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone belongs to a class of halogenated organic compounds with various potential applications in research and chemical synthesis.

Research Applications

The compound is primarily designated for research purposes only, as explicitly stated in product listings. Its potential research applications include:

  • Serving as a chemical building block for more complex molecules

  • Use as an intermediate in multi-step organic syntheses

  • Model compound for studying structure-activity relationships

  • Probe for investigating halogen-specific chemical reactions

  • Reference standard for analytical chemistry

SupplierPurityPackage SizePrice Range (as of 2021)
Matrix Scientific97%1g-5g$437-$1412
American Custom Chemicals95%5mg$504.8
Crysdot95+%1g$433

These commercial offerings indicate a specialized market for this compound, primarily in research settings .

Comparison with Structural Analogues

3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone belongs to a family of structurally related compounds that differ primarily in the position of halogen substituents on the aromatic rings.

Structural Analogues Comparison

The following table compares key structural analogues:

CompoundCAS NumberDistinguishing FeatureMolecular Weight
3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone898751-24-1Chlorine at positions 2',3'331.6 g/mol
3-(3-Chloro-5-fluorophenyl)-2',6'-dichloropropiophenone898751-60-5Chlorine at positions 2',6'331.6 g/mol
3-(3-Chloro-5-fluorophenyl)-2',4'-dichloropropiophenone898751-28-5Chlorine at positions 2',4'331.6 g/mol
3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone898751-32-1Chlorine at positions 2',5'331.6 g/mol
3-(3-Chloro-5-fluorophenyl)-3',4'-dichloropropiophenone898751-36-5Chlorine at positions 3',4'331.6 g/mol
3-(3-chloro-5-fluorophenyl)-3',5'-difluoropropiophenone898751-52-5Fluorine at positions 3',5'298.69 g/mol

All these compounds share the core 3-(3-chloro-5-fluorophenyl)propiophenone structure but differ in the pattern of halogenation on the second aromatic ring .

Structure-Property Relationships

The position of halogen substituents significantly influences the physical and chemical properties of these compounds:

  • Electronic effects vary based on the relative positions of the halogens

  • Steric considerations affect molecular conformation and reactivity

  • Crystal packing arrangements differ, potentially affecting melting points

  • Metabolic stability and potential biological interactions would be affected by substitution patterns

These structure-property relationships make each isomer unique despite their similar molecular formulas and weights.

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